Prop-1-ene-1,1-dithiol
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Overview
Description
Prop-1-ene-1,1-dithiol: is an organic compound characterized by the presence of two thiol groups (-SH) attached to the first carbon of a propene molecule. This compound is a member of the thiol family, known for their strong and often unpleasant odors. Thiols are sulfur analogs of alcohols, where the oxygen atom is replaced by a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prop-1-ene-1,1-dithiol can be synthesized through various methods. One common approach involves the reaction of propene with hydrogen sulfide in the presence of a catalyst. Another method includes the addition of thiol groups to propene using thiol-ene click chemistry, which is a highly efficient and regioselective reaction .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where propene is reacted with hydrogen sulfide under controlled conditions. Catalysts such as transition metal sulfides are often used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Prop-1-ene-1,1-dithiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides in the presence of oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in a molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioesters, thioethers.
Scientific Research Applications
Chemistry: Prop-1-ene-1,1-dithiol is used in organic synthesis as a building block for more complex molecules. It is also employed in the preparation of thioesters and thioethers, which are valuable intermediates in various chemical reactions .
Biology: In biological research, thiols are important for studying redox reactions and the role of sulfur-containing compounds in cellular processes. This compound can be used as a model compound to investigate these phenomena .
Medicine: Thiols have potential therapeutic applications due to their antioxidant properties. This compound may be explored for its ability to scavenge free radicals and protect cells from oxidative damage .
Industry: In the industrial sector, this compound is used in the production of polymers and as a cross-linking agent in the manufacture of rubber and plastics .
Mechanism of Action
The mechanism of action of prop-1-ene-1,1-dithiol involves its ability to donate and accept electrons due to the presence of thiol groups. This makes it a versatile compound in redox reactions. The thiol groups can form disulfide bonds, which are crucial in stabilizing the structure of proteins and other macromolecules .
Molecular Targets and Pathways:
Redox Reactions: this compound participates in redox reactions, influencing the redox state of cells and tissues.
Protein Stabilization: The formation of disulfide bonds helps in maintaining the structural integrity of proteins.
Comparison with Similar Compounds
Propane-1,3-dithiol: Similar to prop-1-ene-1,1-dithiol but with thiol groups on the first and third carbons.
Ethane-1,2-dithiol: Contains two thiol groups on adjacent carbons.
Butane-1-thiol: A thiol with a longer carbon chain.
Uniqueness: this compound is unique due to the positioning of its thiol groups on the same carbon, which imparts distinct chemical properties and reactivity compared to other thiols. This unique structure allows for specific applications in synthesis and industrial processes .
Properties
CAS No. |
111900-12-0 |
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Molecular Formula |
C3H6S2 |
Molecular Weight |
106.21 g/mol |
IUPAC Name |
prop-1-ene-1,1-dithiol |
InChI |
InChI=1S/C3H6S2/c1-2-3(4)5/h2,4-5H,1H3 |
InChI Key |
LTXFOYBHWPNWIT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(S)S |
Origin of Product |
United States |
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